2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde
Overview
Description
2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes, a compound related to 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde. This method is operationally simple and efficient for a variety of substrates, providing good to excellent yields. The mechanism involves activation of the alkyne moiety by gold(I) catalysts (Kothandaraman, Mothe, Toh, & Chan, 2011).
Microwave Synthesis for Fluorescent Sensors
Microwave irradiation has been employed for condensing (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines, yielding bishetarylethylene fluorescent sensors. These compounds are significant in medicinal, bioorganic, and pharmaceutical chemistry (Aksenov et al., 2015).
Biological Activity of Derivatives
Derivatives of this compound have been synthesized, showing antimicrobial activity and enzyme inhibition properties. These compounds' structures were elucidated using various spectral data and their biological activity assessed (Attaby, Ramla, & Gouda, 2007).
Copper-Catalyzed Benzannulation
Copper-catalyzed formal [3+1+2] benzannulation reactions have been developed for synthesizing various indole compounds. This method is characterized by high atom-economy, utilizing cheap catalysts and oxidants, and has a wide substrate scope. The products exhibit unique properties in solid state (Guo et al., 2020).
Synthesis of Anticancer Agents
An efficient method for synthesizing indole-3-substituted-2-benzimidazoles and benzothiazoles, which act as anticancer agents, has been developed. These novel compounds have shown efficacy against various cancer cell lines (Anwar et al., 2023).
Nanocatalysed Knoevenagel Condensation
Indole-3-carbaldehyde has been used in the synthesis of knoevenagel condensed products in the presence of ZnO nanoparticles. This green and sustainable method offers advantages in terms of yield, reaction time, and environmental impact (Madan, 2020).
Antibacterial Semicarbazone Derivatives
Semicarbazone derivatives of indole-3-carbaldehyde have been synthesized and shown to have antibacterial activities against various bacteria. These compounds have been characterized using various spectroscopic techniques (Carrasco et al., 2020).
Safety and Hazards
The safety information for “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” and similar compounds likely involve further exploration of their synthesis and potential applications. Given their role as precursors in the synthesis of various heterocyclic derivatives and their potential biological activities, these compounds could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given that indole derivatives have diverse biological activities , it can be inferred that this compound may also have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-methyl-1-prop-2-ynylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEINIMITYPXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC#C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359281 | |
Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842973-82-4 | |
Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.